molecular formula C8H12N2O B13622860 1-(2-Aminoethyl)-4-methyl-1,2-dihydropyridin-2-one

1-(2-Aminoethyl)-4-methyl-1,2-dihydropyridin-2-one

Cat. No.: B13622860
M. Wt: 152.19 g/mol
InChI Key: JZLRMVAWTXXWOC-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-4-methyl-1,2-dihydropyridin-2-one is a heterocyclic compound that features a pyridine ring with an aminoethyl group and a methyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Aminoethyl)-4-methyl-1,2-dihydropyridin-2-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminoethylamine with 4-methyl-2-oxo-1,2-dihydropyridine in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminoethyl)-4-methyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Aminoethyl)-4-methyl-1,2-dihydropyridin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in binding studies.

    Medicine: Explored for its potential therapeutic effects, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Aminoethyl)-4-methyl-1,2-dihydropyridin-2-one exerts its effects involves interaction with specific molecular targets. The aminoethyl group allows the compound to form hydrogen bonds and electrostatic interactions with target proteins or enzymes, potentially modulating their activity. The pyridine ring can participate in π-π stacking interactions, further influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 1-(2-Aminoethyl)-4-methyl-1,2-dihydropyridin-2-one is unique due to the combination of its aminoethyl and methyl groups, which confer specific chemical and biological properties not found in its analogs. This makes it a valuable compound for targeted applications in various fields .

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

1-(2-aminoethyl)-4-methylpyridin-2-one

InChI

InChI=1S/C8H12N2O/c1-7-2-4-10(5-3-9)8(11)6-7/h2,4,6H,3,5,9H2,1H3

InChI Key

JZLRMVAWTXXWOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C=C1)CCN

Origin of Product

United States

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